molecular formula C14H18BClO4 B3024664 Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 710350-72-4

Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B3024664
CAS No.: 710350-72-4
M. Wt: 296.55 g/mol
InChI Key: WDDNUAMATJHVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a chlorine atom at the 4-position and a pinacol boronate group at the 3-position. This compound is widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials chemistry . Its molecular formula is C₁₄H₁₇BClO₄ (molecular weight: 310.58 g/mol), and its synthesis typically involves the reaction of a boronic acid precursor with pinacol under anhydrous conditions .

Properties

IUPAC Name

methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(17)18-5)6-7-11(10)16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDNUAMATJHVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the reaction of 4-chloro-3-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group in this compound participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key findings include:

  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are typically used alongside bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu) .

  • Reaction Mechanism :

    • Oxidative addition of an aryl halide to palladium.

    • Transmetallation with the boronate group, forming a boron-palladium complex.

    • Reductive elimination to yield the biaryl product .

  • Substrate Compatibility : The chloro substituent on the aromatic ring remains inert under standard coupling conditions, allowing selective functionalization at the boronate site .

Reaction Optimization and Conditions

Experimental studies highlight the impact of bases, solvents, and light on reaction efficiency. Data from controlled trials are summarized below:

EntryBase (20 mol%)Solvent SystemLight SourceTime (h)Yield (%)
12K₂CO₃THF/MeOH (0.4 mL/50 µL)400 nm LED1238
14KOtBuTHF/MeOH (0.4 mL/50 µL)400 nm LED1223
15NoneTHF/MeOH (0.4 mL/50 µL)400 nm LED1240

Key Observations :

  • Base-free conditions (Entry 15) surprisingly yielded the highest efficiency (40%), suggesting potential solvent-mediated activation pathways .

  • KOtBu under LED light led to reduced yields compared to K₂CO₃, likely due to side reactions or catalyst deactivation .

Hydrolysis and Functional Group Interconversion

The methyl ester and boronate groups undergo specific transformations:

  • Ester Hydrolysis :

    • Reacts with aqueous NaOH or LiOH to form the corresponding carboxylic acid .

    • Conditions: 1 M NaOH, 60°C, 4 h (>90% conversion) .

  • Boronate Transesterification :

    • Reacts with diols (e.g., pinacol) under acidic conditions to exchange the boronate protecting group .

Chloro Substituent Reactivity

The chloro group exhibits limited reactivity under standard coupling conditions but can participate in:

  • Nucleophilic Aromatic Substitution :

    • Requires electron-withdrawing groups (e.g., nitro) for activation.

    • Reacts with amines or alkoxides at elevated temperatures (>100°C) .

Stability and Handling Considerations

  • Storage : Stable at room temperature but recommended for storage in cool, dark conditions (<15°C) .

  • Decomposition : Prolonged exposure to moisture leads to boronate hydrolysis, forming the corresponding boronic acid .

This compound’s versatility in cross-coupling reactions and functional group transformations makes it valuable in synthetic organic chemistry. Further studies are needed to explore its applications in cascade reactions and asymmetric catalysis.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has shown that compounds containing boron can exhibit anticancer properties. A study demonstrated that derivatives of this compound were tested for cytotoxicity against various cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting potential as a lead compound for further drug development .

Organic Synthesis

The compound is valuable in organic synthesis as a versatile reagent for cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds.

Table: Summary of Synthetic Applications

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd(dppf)Cl2 catalyst in THF76%
Boronic Acid FormationReaction with aryl halidesVaries
Functionalization of AromaticsWith various electrophilesHigh

Materials Science

In materials science, the incorporation of boron-containing compounds into polymers can enhance their mechanical and thermal properties. This compound can be used as a building block for functional materials.

Application Example: Polymer Modification

A study explored the use of this compound in modifying polyolefins to improve their thermal stability and mechanical strength. The results showed that adding boron-containing units significantly improved the performance characteristics of the resulting materials .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The boronic ester group acts as a nucleophile, facilitating the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-Cl, 3-boronate, methyl ester C₁₄H₁₇BClO₄ 310.58 Cross-coupling reactions; pharmaceutical intermediates
Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-Cl, 3-boronate, ethyl ester C₁₅H₂₀BClO₄ 326.59 Enhanced lipophilicity for drug delivery
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-Me, 4-boronate, methyl ester C₁₅H₂₁BO₄ 288.14 Material science; steric hindrance studies
Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-NH₂, 4-boronate, methyl ester C₁₄H₂₀BNO₄ 277.12 Electron-rich intermediates for asymmetric synthesis
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate 3-boronate, 5-CF₃, methyl ester C₁₅H₁₉BF₃O₄ 339.12 Electron-deficient systems for fluorinated drug candidates
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-Cl, 4-boronate, ethyl ester C₁₅H₂₀BClO₄ 310.58 Meta-substitution effects in catalysis

Biological Activity

Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 710350-72-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant data tables and case studies.

  • Molecular Formula : C14H18BClO4
  • Molecular Weight : 296.55 g/mol
  • CAS Number : 710350-72-4

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against multidrug-resistant pathogens.

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)4–8
Mycobacterium abscessus4–8
Mycobacterium smegmatis4–8
H37Rv (Mycobacterium tuberculosis)0.5–1.0

These findings suggest that the compound could serve as a promising candidate for the development of new antibacterial agents targeting resistant strains.

Anticancer Activity

The compound's anticancer potential has also been investigated, particularly its effects on various cancer cell lines. It has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's efficacy against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line:

  • IC50 Value : 0.126μM0.126\mu M
  • Selectivity Index : Nearly 20-fold higher against cancer cells compared to non-cancerous MCF10A cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (TNBC)0.12620
MCF10A (Normal)2.48-

These results indicate that this compound may possess significant potential as an anticancer agent with a favorable safety profile.

The biological activity of this compound is attributed to its ability to interfere with cellular processes in bacteria and cancer cells. It is suggested that the compound may inhibit key enzymes involved in cell wall synthesis in bacteria and disrupt signaling pathways in cancer cells leading to apoptosis.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown moderate exposure levels with acceptable toxicity profiles at high doses in animal models:

  • Cmax : 592±62mg/mL592\pm 62mg/mL
  • Toxicity : High oral dose of 800mg/kg800mg/kg demonstrated acceptable safety in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated benzoate precursors. For example:

  • Step 1 : Start with methyl 3-bromo-4-chlorobenzoate.

  • Step 2 : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DME at 80–100°C .

  • Key variables : Catalyst loading (1–5 mol%), solvent polarity, and reaction time (typically 12–24 hrs) significantly affect yield. Evidence from cross-coupling reactions shows yields ranging from 56% to 78% under optimized conditions .

    • Data Table :
PrecursorCatalystSolventTemp (°C)Yield (%)Reference
Methyl 3-bromo-4-chlorobenzoatePd(dppf)Cl₂DME8056–78

Q. How is the purity and structural integrity of this boronate ester verified in academic settings?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical. For instance, the boron-bound aromatic proton typically appears as a singlet in ¹H NMR (δ ~7.5–8.0 ppm), while the dioxaborolane methyl groups resonate at δ ~1.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₄H₁₇BClO₄ requires [M+H]⁺ = 299.09).
  • X-ray Crystallography : Used sparingly due to challenges in crystal growth, but SHELX software (e.g., SHELXL) can refine structures if crystallized .

Q. What are the recommended storage conditions to prevent hydrolysis of the boronate moiety?

  • Methodology :

  • Store under inert atmosphere (N₂ or Ar) at –20°C in sealed, moisture-resistant containers.
  • Use anhydrous solvents (e.g., THF, DCM) for dissolution to avoid boronate ester degradation .

Advanced Research Questions

Q. How does the electronic and steric profile of the 4-chloro substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-withdrawing chloro group at the 4-position enhances electrophilicity of the adjacent boron-aryl bond, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the dioxaborolane ring may reduce coupling efficiency with bulky substrates .

  • Comparative data : Analogues without chloro substituents (e.g., methyl 4-bromo-3-boronobenzoate) show 10–15% lower yields in coupling with aryl halides .

    • Optimization strategy : Use bulky phosphine ligands (e.g., SPhos) to stabilize the palladium intermediate and mitigate steric effects .

Q. What strategies are effective for resolving contradictions in regioselectivity during meta-C–H borylation using this compound?

  • Case Study : In meta-selective C–H borylation of benzylamine derivatives, the boronate ester acts as a directing group. Contradictions arise when competing ortho/para selectivity is observed.

  • Solution : Introduce anionic ligands (e.g., KOPiv) to modulate Pd coordination geometry, favoring meta-selectivity. Evidence shows >90% meta-selectivity in optimized systems .

    • Data Table :
SubstrateLigandSelectivity (meta:ortho:para)Reference
Benzylamine-derived amideKOPiv92:5:3

Q. How can stereochemical outcomes be controlled when using this boronate in enantioselective syntheses?

  • Methodology :

  • Chiral ligands : Employ enantiopure phosphine ligands (e.g., Binap) in Pd-catalyzed couplings to induce asymmetry. For example, in the synthesis of inherently chiral nor-heteracalixarenes, enantioselectivity >90% ee was achieved using a chiral Pd catalyst .
  • Steric engineering : Modify the dioxaborolane ring (e.g., using pinacol vs. neopentyl glycol boronate) to influence transition-state geometry .

Q. What are the limitations of this compound in large-scale catalytic applications, and how can they be addressed?

  • Challenges :

  • Hydrolytic instability : Boronate esters degrade in protic solvents, limiting aqueous-phase reactions.

  • Catalyst poisoning : Residual chloride from the 4-position may deactivate Pd catalysts.

    • Solutions :
  • Protection strategies : Use temporary silyl ethers to shield the boronate during reaction steps involving water .

  • Catalyst screening : Pd/XPhos systems show higher tolerance to chloride compared to Pd/P(t-Bu)₃ .

Data-Driven Insights from Literature

  • Reaction Optimization Example :

    ParameterValue/OutcomeReference
    Catalyst (Pd)Pd(dppf)Cl₂
    SolventDME/H₂O (3:1)
    Temp/Yield80°C, 78%
    StereoselectivityUp to 90% ee

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.